An In-depth Technical Guide to the Chemical Properties of Ethyl 4-Chloroquinoline-3-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-Chloroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloroquinoline-3-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural framework, featuring a reactive chlorine atom at the 4-position of the quinoline ring, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characterization of Ethyl 4-Chloroquinoline-3-carboxylate, with a focus on its applications in drug discovery and development.
Chemical and Physical Properties
Ethyl 4-chloroquinoline-3-carboxylate is a stable, crystalline solid at room temperature. Its core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 4-position and an ethyl carboxylate group at the 3-position are key to its chemical reactivity and utility as a synthetic intermediate.
Quantitative Data
The key physicochemical properties of Ethyl 4-Chloroquinoline-3-carboxylate are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ClNO₂ | [1] |
| Molecular Weight | 235.67 g/mol | [1][2] |
| Melting Point | 44 - 48 °C | |
| Boiling Point | 129 °C at 0.2 mmHg | |
| Appearance | White to orange to green powder/crystal | |
| CAS Number | 13720-94-0 | [1][2] |
| IUPAC Name | ethyl 4-chloroquinoline-3-carboxylate | [1] |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl | [1] |
| InChIKey | DWXQUAHMZWZXHP-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of Ethyl 4-chloroquinoline-3-carboxylate is typically achieved through a two-step process starting from an appropriately substituted aniline. A general and widely used method is the Gould-Jacobs reaction, followed by chlorination.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This step involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.
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In a round-bottom flask, equimolar amounts of the chosen aniline and diethyl ethoxymethylenemalonate are mixed.
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The mixture is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is allowed to distill off.
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The resulting intermediate, an ethyl anilinomethylenemalonate, is then added to a high-boiling point solvent such as Dowtherm A and heated to approximately 250 °C for 20-30 minutes to effect cyclization.[3]
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Upon cooling, the product, Ethyl 4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.
Step 2: Chlorination to Ethyl 4-chloroquinoline-3-carboxylate
The hydroxyl group at the 4-position is subsequently replaced by a chlorine atom using a chlorinating agent.
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Ethyl 4-hydroxyquinoline-3-carboxylate is treated with an excess of phosphorus oxychloride (POCl₃).[4]
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The reaction mixture is heated at reflux (around 100-110 °C) for 2-4 hours.[4]
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After completion of the reaction, the excess POCl₃ is removed under reduced pressure.
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The residue is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or ammonia solution.
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The resulting precipitate of Ethyl 4-chloroquinoline-3-carboxylate is collected by filtration, washed with water, and dried.
Experimental Protocol: Purification
The crude product can be purified by the following methods:
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Recrystallization: The solid product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield a pure crystalline product.
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Column Chromatography: For higher purity, silica gel column chromatography can be employed.[5] A typical eluent system would be a gradient of ethyl acetate in hexanes.[5] The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.
Reactivity and Chemical Transformations
The chemical reactivity of Ethyl 4-chloroquinoline-3-carboxylate is dominated by the presence of the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution. This reactivity makes it a valuable building block for the synthesis of a variety of substituted quinolines.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the quinoline ring system activates the C4-Cl bond towards nucleophilic attack. A wide range of nucleophiles can displace the chloride ion, leading to the formation of diverse derivatives.
Caption: General scheme of nucleophilic substitution at the 4-position.
Common nucleophiles include:
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Amines: Reaction with primary and secondary amines yields 4-aminoquinoline derivatives, a core structure in many antimalarial drugs.
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Alkoxides: Treatment with sodium alkoxides (e.g., sodium methoxide) results in the formation of 4-alkoxyquinoline derivatives.[5]
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Thiols: Reaction with thiols in the presence of a base leads to 4-thioether substituted quinolines.
Reduction
The ester group can be selectively reduced. For example, treatment with diisobutylaluminum hydride (DIBAL) can reduce the carboxylate to a hydroxymethyl group.[5] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) may also reduce the chloro group.[5]
Hydrolysis
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5] This carboxylic acid moiety can then be further modified, for example, through amide coupling reactions.[5]
Spectral Data
The structure of Ethyl 4-chloroquinoline-3-carboxylate can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the proton at the 2-position, and signals for the ethyl group (a quartet and a triplet). The exact chemical shifts will depend on the solvent used.
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¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands:
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A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.
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Bands in the region of 1500-1600 cm⁻¹ due to the C=C and C=N stretching vibrations of the quinoline ring.
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C-Cl stretching vibrations are typically observed in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Applications in Drug Development
Ethyl 4-chloroquinoline-3-carboxylate is a crucial starting material in the synthesis of numerous pharmacologically active compounds.
Caption: Role in the synthesis of bioactive molecules.
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Antimalarial Agents: The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial activity. Ethyl 4-chloroquinoline-3-carboxylate serves as a key precursor for the synthesis of analogs of chloroquine and other antimalarial drugs.[5][6]
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Anticancer Agents: The quinoline ring system is present in several anticancer drugs. The ability to introduce various substituents at the 4-position allows for the generation of libraries of compounds for screening against different cancer cell lines.[6]
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Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. While Ethyl 4-chloroquinoline-3-carboxylate itself is not an antibiotic, it can be used to synthesize novel quinolone derivatives with potential antibacterial activity.[6]
Safety and Handling
Ethyl 4-chloroquinoline-3-carboxylate should be handled with care in a well-ventilated laboratory fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Ethyl 4-chloroquinoline-3-carboxylate is a cornerstone intermediate in the field of medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and versatility make it an invaluable tool for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers in both academic and industrial settings.
References
- 1. Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
